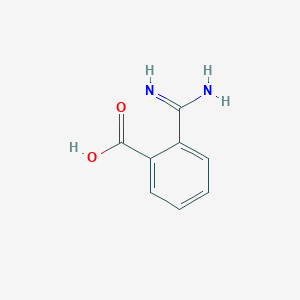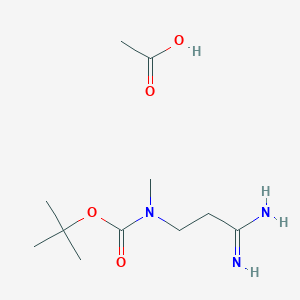![molecular formula C18H23N3O3S B2538002 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine CAS No. 850936-92-4](/img/structure/B2538002.png)
1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, a thioacetyl group, and a dimethylpiperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-one were synthesized by the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the literature, similar compounds have been used in various chemical reactions. For example, benzohydrazones can be converted into oxadiazole using certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (2-Methoxyphenyl)acetic acid has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Anticancer Activity
The design, synthesis, and biological evaluations of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 demonstrate potent antiproliferative activities against multiple cancer cell lines. These compounds retain microtubule disrupting effects, including microtubule loss, formation of aberrant mitotic spindles, and mitotic arrest, indicating their potential as lead candidates for cancer treatment (Lee et al., 2010).
Antimicrobial and Antifungal Activity
A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showcased significant antimicrobial and hemolytic activity against selected microbial species, with certain compounds demonstrating potent efficacy and low toxicity, suggesting their applicability in microbial infection treatments (Gul et al., 2017).
Fungicidal and Insecticidal Activities
The introduction of the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline has yielded compounds with dual fungicidal and insecticidal activities. These pyrazoline derivatives showed potent effects against a range of fungi and insects, highlighting their potential in agricultural applications (Zhao et al., 2008).
Antimicrobial Evaluation
Compounds synthesized from phenyl acetic acid derivatives and tested for their antibacterial activity against Salmonella typhi showed significant results. This includes acylated compounds and those undergoing cyclization to produce thiazolidinones, which were effective in combating this pathogen, indicating their potential in treating bacterial infections (Salama, 2020).
Synthesis and Characterization for Drug Development
The synthesis and characterization of steroidal oxadiazole, pyrrole, and pyrazole derivatives, followed by their anticancer studies, provide insights into the structural requirements for anticancer activity. Such studies are crucial for the development of new chemotherapeutic agents (Shamsuzzaman et al., 2015).
Mechanism of Action
- Oxadiazoles have been explored for their antimicrobial, antitubercular, and antidiabetic activities .
Biochemical Pathways
Pharmacokinetics (ADME)
- Not available in the literature. No specific information. Likely undergoes hepatic metabolism. Unknown. ADME properties influence drug efficacy and safety .
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine” and similar compounds. For instance, one study identified a compound as the most active against the glioblastoma U-87 cell line , suggesting potential applications in cancer treatment.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUAHRYSNNTKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)
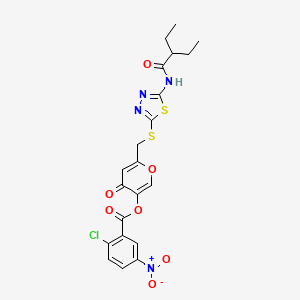
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2537922.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
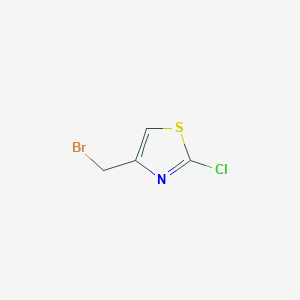
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2537929.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)
![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
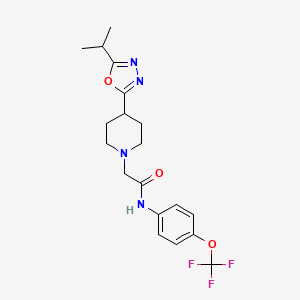
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
